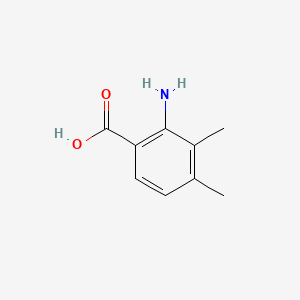

2-Amino-3,4-dimethylbenzoic acid

Overview

Description

2-Amino-3,4-dimethylbenzoic acid is a white to yellow solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Molecular Structure Analysis

The molecular formula of 2-Amino-3,4-dimethylbenzoic acid is C9H11NO2 . The average mass is 165.189 Da and the monoisotopic mass is 165.078979 Da .Physical And Chemical Properties Analysis

The physical form of 2-Amino-3,4-dimethylbenzoic acid is a crystal or powder, and its color ranges from very pale yellow to yellow . It has a molecular weight of 165.19 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The topological polar surface area is 63.3 Ų .Scientific Research Applications

Organic Synthesis

2-Amino-3,4-dimethylbenzoic acid: is a versatile compound in organic chemistry, serving as a building block for various synthetic pathways . Its amino group can act as a nucleophile, opening up possibilities for creating a wide range of amides and esters. Additionally, the presence of the carboxylic acid group allows for the formation of acid derivatives, which are pivotal in synthesizing complex organic molecules.

Pharmaceutical Research

In pharmacology, 2-Amino-3,4-dimethylbenzoic acid is used as an intermediate in the synthesis of more complex compounds . It’s involved in the development of new drugs, particularly those that target the central nervous system, due to its potential to cross the blood-brain barrier. Researchers are exploring its derivatives for therapeutic applications in neurodegenerative diseases and pain management.

Agrochemical Production

This compound plays a role in the development of agrochemicals . Its derivatives are being studied for their herbicidal properties and their potential to regulate plant growth. This research is crucial for improving crop yields and managing weeds in agriculture.

Material Science

2-Amino-3,4-dimethylbenzoic acid: contributes to material science by acting as a precursor for the synthesis of novel polymers and coatings . These materials have potential applications in creating more durable and efficient products, ranging from industrial machinery to consumer goods.

Environmental Applications

The compound’s derivatives are being investigated for their ability to remove pollutants from the environment . This includes research into how they can be used to treat wastewater or as part of catalytic systems that degrade toxic substances.

Analytical Chemistry

In analytical chemistry, 2-Amino-3,4-dimethylbenzoic acid is utilized for its reactivity in developing new analytical methods . It can be used as a standard or a reagent in chromatography and spectrometry to detect and quantify other substances.

Biochemistry Research

The compound is also significant in biochemistry research, where it’s used to study enzyme reactions and metabolic pathways . Its role in these processes can provide insights into the fundamental workings of biological systems.

Pharmacology

In pharmacology, 2-Amino-3,4-dimethylbenzoic acid is explored for its potential use in drug design and discovery . It’s particularly valuable in the search for new analgesic and anti-inflammatory agents due to its structural properties.

Safety and Hazards

2-Amino-3,4-dimethylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Mode of Action

As an amino acid derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .

Result of Action

As an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff, it likely contributes to the overall effects of these compounds .

properties

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dimethylbenzoic acid | |

CAS RN |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-3,4-dimethylbenzoic acid in the synthesis of Vadimezan?

A1: 2-Amino-3,4-dimethylbenzoic acid serves as a key intermediate in the synthesis of Vadimezan, a vascular disrupting agent [, ]. Both papers outline synthetic routes where 2-Amino-3,4-dimethylbenzoic acid is subjected to diazotization followed by further modifications to ultimately yield Vadimezan.

Q2: Can you elaborate on the synthesis of 2-Amino-3,4-dimethylbenzoic acid as described in the provided research?

A2: The first paper details a multi-step synthesis of 2-Amino-3,4-dimethylbenzoic acid starting from readily available 2,3-dimethylaniline []. This process involves a series of reactions including condensation, cyclization, oxidation, and a Sandmeyer reaction to ultimately arrive at the desired 2-Amino-3,4-dimethylbenzoic acid. The paper highlights the advantageous aspects of this synthetic route, namely the accessibility of starting materials, the relatively straightforward reaction conditions, and the potential for scaling up the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)